molecular formula C10H12BrNO2 B1293180 tert-Butyl 6-bromonicotinate CAS No. 941294-58-2

tert-Butyl 6-bromonicotinate

Cat. No.: B1293180
CAS No.: 941294-58-2
M. Wt: 258.11 g/mol
InChI Key: RTRMFSKLFAYIDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

6BrC5H4N(CO2H)+(CH3)3COH6BrC5H4N(CO2C(CH3)3)+H2O6-BrC₅H₄N(CO₂H) + (CH₃)₃COH \rightarrow 6-BrC₅H₄N(CO₂C(CH₃)₃) + H₂O 6−BrC5​H4​N(CO2​H)+(CH3​)3​COH→6−BrC5​H4​N(CO2​C(CH3​)3​)+H2​O

The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromonicotinate is primarily related to its ability to undergo substitution reactions at the bromine position and hydrolysis of the ester group. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions.

Biological Activity

tert-Butyl 6-bromonicotinate (C₁₀H₁₂BrNO₂) is an organic compound known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological interactions, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction forms an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group. The general reaction can be summarized as follows:

6 bromonicotinic acid+tert butyl alcoholH2SO4tert Butyl 6 bromonicotinate+H2O\text{6 bromonicotinic acid}+\text{tert butyl alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{tert Butyl 6 bromonicotinate}+\text{H}_2\text{O}

Enzyme Inhibition

Preliminary studies highlight that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug-drug interactions. The inhibition of these enzymes could potentially lead to altered metabolism of co-administered drugs, which is significant for therapeutic efficacy and safety.

Interaction Studies

Research indicates that this compound interacts with various biological targets, affecting their activity. Its binding affinity with cytochrome P450 enzymes has been a focal point in understanding its pharmacological implications. Such interactions are critical for elucidating how this compound might modulate metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

Compound NameSimilarity IndexNotable Features
Tert-Butyl 5-bromonicotinate0.92Bromine at the 5-position; similar reactivity
Tert-Butyl 5-bromo-2-methylnicotinate0.86Contains a methyl group; potential variations
Tert-Butyl 5-bromo-6-fluoronicotinate0.83Fluorine substitution may alter reactivity
Tert-Butyl 4-bromonicotinate0.80Different position of bromine affects properties

These compounds exhibit unique characteristics due to variations in their substituents and positions of functional groups, influencing their chemical reactivity and biological activity.

Case Studies

  • Cytochrome P450 Inhibition : A study investigating the inhibition profiles of various brominated nicotinates found that this compound significantly inhibited CYP1A2 and CYP2C19 activities, suggesting its potential use in drug metabolism studies .
  • Pharmacological Implications : Further research demonstrated that the interaction of this compound with cytochrome P450 enzymes could lead to altered drug metabolism profiles for commonly prescribed medications, emphasizing its relevance in clinical pharmacology .

Safety and Toxicology

While this compound shows promising biological activity, it is essential to note that it can cause skin and eye irritation upon contact. Proper handling precautions should be taken when working with this compound in laboratory settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 6-bromonicotinate to improve yield and purity?

  • Methodological Answer : Begin with stepwise protocols for introducing the tert-butyl ester and bromine substituents, ensuring precise stoichiometric ratios (e.g., 1.2 equivalents of brominating agent). Monitor intermediates via TLC and characterize using 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity at the 6-position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) minimizes byproducts. For yield optimization, consider reaction temperature (40–60°C) and inert atmosphere to suppress hydrolysis of the tert-butyl group .

Q. What analytical techniques are critical for characterizing tert-butyl 6-bromonicotinate and verifying its structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm). 1H^{1}\text{H} NMR should resolve the tert-butyl singlet (δ ~1.4 ppm) and aromatic protons (δ 8.2–8.7 ppm for pyridine ring). IR spectroscopy identifies ester C=O stretching (~1720 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}). X-ray crystallography (if crystalline) provides definitive proof of regiochemistry and steric effects of the tert-butyl group .

Q. How does the steric bulk of the tert-butyl group influence the stability of 6-bromonicotinate derivatives in aqueous media?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC. Compare half-life (t1/2t_{1/2}) against non-tert-butyl analogs. The tert-butyl group reduces hydrolysis rates due to steric hindrance around the ester carbonyl, particularly under acidic conditions (pH <5) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity observed in bromination of tert-butyl nicotinate derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compare transition-state energies for bromination at positions 2, 4, and 5. Validate with kinetic isotope effect (KIE) studies using deuterated substrates. Experimental evidence suggests electron-withdrawing effects of the ester group direct bromine to the 6-position, but steric clashes with the tert-butyl group may favor alternative pathways .

Q. How can computational modeling predict solvent effects on the conformational dynamics of tert-butyl 6-bromonicotinate?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to analyze rotational barriers of the tert-butyl group. Compare with variable-temperature NMR data (e.g., coalescence temperatures for axial-equatorial interconversion). Explicit solvent inclusion is critical, as implicit models overestimate axial conformer stability .

Q. What strategies resolve discrepancies in reported catalytic coupling reactions involving tert-butyl 6-bromonicotinate?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3), ligands, and bases (K2_2CO3_3 vs. Cs2_2CO3_3) in Suzuki-Miyaura cross-coupling. Use 19F^{19}\text{F} NMR (if fluorinated partners) to track intermediates. Contradictions often arise from trace moisture deactivating catalysts or competing protodebromination; anhydrous conditions and degassed solvents mitigate this .

Q. How do crystallographic data inform synthetic modifications to enhance the bioactivity of 6-bromonicotinate scaffolds?

  • Methodological Answer : Overlay X-ray structures of tert-butyl 6-bromonicotinate with target enzyme active sites (e.g., kinases) using docking software. Modify substituents at the 3-position to exploit hydrophobic pockets while retaining the bromine as a halogen bond donor. Validate via IC50_{50} assays and correlate with computed binding energies .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers design controlled experiments to isolate the electronic vs. steric effects of the tert-butyl group in reaction pathways?

  • Answer : Synthesize analogs with smaller alkyl groups (e.g., methyl, isopropyl) and compare reaction rates/selectivity. Use Hammett plots to correlate substituent effects with electronic parameters (σm_m, σp_p). Steric parameters (e.g., A-value) quantify bulkiness. For example, slower nucleophilic substitution in tert-butyl derivatives indicates steric hindrance outweighs electronic activation .

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic protocols?

  • Answer : Implement factorial design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p <0.05). Report confidence intervals for yields and purity. Cross-validate with independent replicates and share raw data in supplementary materials to enhance transparency .

Properties

IUPAC Name

tert-butyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRMFSKLFAYIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650016
Record name tert-Butyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-58-2
Record name 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate
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Record name tert-Butyl 6-bromopyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butyl) 6-bromonicotinate
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Synthesis routes and methods

Procedure details

To a round bottom flask containing 2-bromo-5-pyridinecarboxylic acid (10.0 g, 49 mmol) in DCM (500 mL) was added oxalyl bromide (7.4 mL) and 5 drops of DMF. After some gas evolution, the reaction mixture was stirred at reflux ca 6 h, then cooled to rt and heptane 100 mL was added, followed by concentration of the mixture. The mixture was then suspended in THF 400 mL, cooled to 0° C. t-BuOK (5.8 g, 52 mmol) was then added and the r×n allowed to warm to rt and stirred for 2 h. The mixture poured into EtOAc, washed with 1 N NaOH, water, brine, dried MgSO4 filtered and concentrated. The residue was purified by silica gel chromatography Biotage 40S Heptane EtOAc 0-80% 3 L to afford the title compound 4.2 g (36%) of as a white solid. 1H NMR (400 MHz, DMSO-d6) □ ppm 8.78-8.86 (1H, m), 8.14 (1H, dd, J=8.4, 2.4 Hz), 7.81 (1H d, J=8.4 Hz), 1.56 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
36%

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